molecular formula C10H11F3O2 B8307884 4,4,4-Trifluoro-1-(1-cyclohexenyl)-1,3-butanedione

4,4,4-Trifluoro-1-(1-cyclohexenyl)-1,3-butanedione

Cat. No. B8307884
M. Wt: 220.19 g/mol
InChI Key: FVGJTVWQNKJTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531492B1

Procedure details

To a stirred solution of 1-cyclohexenylmethylketone (1 ml, 7.8 mmol) in DME (60 ml) was added ethyl trifluoroacetate (2.8 ml, 23.4 mmol) and sodium methoxide (2.2 g, 39 mmol), and the resulting reaction mixture was stirred at room temperature overnight. EtOAc (200 ml) and water (50 ml) were added, and the pH of the aqueous layer was adjusted to 6 by addition of 2 N HCl solution. The organic layer was washed with brine (50 ml), dried over MgSO4, and concentrated in vacuo to give the title compound in quantitative yield. This was used for the next coupling step without further purification.
Name
1-cyclohexenylmethylketone
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](CC2CCCCC=2)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[F:17][C:18]([F:25])([F:24])[C:19]([O:21]CC)=O.C[O-:27].[Na+].Cl>COCCOC.O.CCOC(C)=O>[F:25][C:18]([F:17])([F:24])[C:19](=[O:21])[CH2:8][C:7]([C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1)=[O:27] |f:2.3|

Inputs

Step One
Name
1-cyclohexenylmethylketone
Quantity
1 mL
Type
reactant
Smiles
C1(=CCCCC1)CC(=O)CC1=CCCCC1
Name
Quantity
2.8 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WASH
Type
WASH
Details
The organic layer was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(CC(=O)C1=CCCCC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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